![molecular formula C14H25NO4 B13220344 1-([(Tert-butoxy)carbonyl]amino)-2-ethylcyclohexane-1-carboxylic acid](/img/structure/B13220344.png)
1-([(Tert-butoxy)carbonyl]amino)-2-ethylcyclohexane-1-carboxylic acid
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Overview
Description
1-([(TERT-BUTOXY)CARBONYL]AMINO)-2-ETHYLCYCLOHEXANE-1-CARBOXYLICACID is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is primarily used in organic synthesis, particularly in the protection of amines. The Boc group is known for its stability under neutral and basic conditions and its ease of removal under acidic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-([(TERT-BUTOXY)CARBONYL]AMINO)-2-ETHYLCYCLOHEXANE-1-CARBOXYLICACID typically involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction can be carried out in various solvents, including water, tetrahydrofuran (THF), or acetonitrile (MeCN), at ambient temperature or slightly elevated temperatures .
Industrial Production Methods
In industrial settings, the production of Boc-protected compounds often involves the use of flow microreactor systems, which allow for efficient and scalable synthesis. These systems enable the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds .
Chemical Reactions Analysis
Types of Reactions
1-([(TERT-BUTOXY)CARBONYL]AMINO)-2-ETHYLCYCLOHEXANE-1-CARBOXYLICACID undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove the Boc protecting group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the Boc-protected amine site.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products
The major products formed from these reactions include the deprotected amine, oxidized derivatives, and substituted products depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-([(TERT-BUTOXY)CARBONYL]AMINO)-2-ETHYLCYCLOHEXANE-1-CARBOXYLICACID has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic synthesis reactions.
Biology: Employed in the synthesis of biologically active molecules and intermediates.
Medicine: Utilized in the development of pharmaceutical compounds and drug intermediates.
Industry: Applied in the production of fine chemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 1-([(TERT-BUTOXY)CARBONYL]AMINO)-2-ETHYLCYCLOHEXANE-1-CARBOXYLICACID involves the stabilization of the amine group through the formation of a carbamate. The Boc group provides steric hindrance, protecting the amine from unwanted reactions. Upon exposure to strong acids, the Boc group is cleaved, releasing the free amine .
Comparison with Similar Compounds
Similar Compounds
1-([(TERT-BUTOXY)CARBONYL]AMINO)-CYCLOPROPANECARBOXYLIC ACID: Similar in structure but with a cyclopropane ring instead of a cyclohexane ring.
1-([(TERT-BUTOXY)CARBONYL]AMINO)-3-(HYDROXYMETHYL)CYCLOBUTANE-1-CARBOXYLIC ACID: Contains a hydroxymethyl group and a cyclobutane ring.
(TERT-BUTOXY)CARBONYL L-HIS (TRT)-AIB-OH: A Boc-protected amino acid derivative.
Uniqueness
1-([(TERT-BUTOXY)CARBONYL]AMINO)-2-ETHYLCYCLOHEXANE-1-CARBOXYLICACID is unique due to its specific structure, which includes a cyclohexane ring and an ethyl group. This structure provides distinct steric and electronic properties, making it suitable for specific synthetic applications and reactions .
Biological Activity
1-([(Tert-butoxy)carbonyl]amino)-2-ethylcyclohexane-1-carboxylic acid, commonly referred to as Boc-2-ethyl-L-proline, is an amino acid derivative that has garnered attention in various fields of research, particularly in organic synthesis and medicinal chemistry. This article explores its biological activity, synthesis, and applications based on diverse sources.
Chemical Structure and Properties
- Molecular Formula : C14H25NO4
- Molecular Weight : 271.35 g/mol
- CAS Number : 1465211-55-5
The compound features a tert-butoxycarbonyl (Boc) protecting group, which is crucial for stabilizing amine functionalities during chemical reactions. The structure includes an ethyl group attached to a cyclohexane ring, influencing its reactivity and stability compared to other similar compounds.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Starting Material : The synthesis often begins with 2-ethylcyclohexanone.
- Reaction Conditions : The reaction is conducted in the presence of a base such as sodium hydroxide to facilitate the formation of the Boc-protected amine.
- Protecting Group Introduction : The Boc group is introduced using di-tert-butyl dicarbonate, which provides stability under basic conditions and can be removed under acidic conditions.
Table 1: Summary of Synthesis Steps
Step | Description |
---|---|
1 | Reaction of 2-ethylcyclohexanone with tert-butyl carbamate. |
2 | Treatment with di-tert-butyl dicarbonate to introduce the Boc group. |
3 | Purification through recrystallization or chromatography. |
Biological Activity
The biological activity of Boc-2-ethyl-L-proline has been investigated primarily in the context of its role as a building block in peptide synthesis and its potential therapeutic applications.
The mechanism of action primarily involves the stabilization of amine groups through the Boc protecting group. This stabilization prevents unwanted side reactions during peptide synthesis, allowing for the selective formation of biologically active peptides.
Applications in Medicinal Chemistry
- Peptide Synthesis : Used extensively as a protecting group in the synthesis of peptides that exhibit biological activity against various diseases.
- Drug Development : Its derivatives are explored for potential use in drug candidates targeting specific biological pathways.
Case Studies and Research Findings
Recent studies have highlighted the utility of Boc-protected amino acids in developing novel therapeutic agents:
- Cancer Research : Compounds derived from Boc-protected amino acids have shown promise in inhibiting cancer cell growth by modulating immune responses or directly targeting tumor cells .
- Antiviral Activity : Research indicates that certain derivatives can interfere with viral mechanisms by inhibiting protein-protein interactions crucial for viral replication .
Table 2: Summary of Biological Studies
Properties
Molecular Formula |
C14H25NO4 |
---|---|
Molecular Weight |
271.35 g/mol |
IUPAC Name |
2-ethyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C14H25NO4/c1-5-10-8-6-7-9-14(10,11(16)17)15-12(18)19-13(2,3)4/h10H,5-9H2,1-4H3,(H,15,18)(H,16,17) |
InChI Key |
DGLRGTBYUNIVRP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCCC1(C(=O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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